2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 575463-03-5
VCID: VC7772676
InChI: InChI=1S/C16H16N6O2S/c1-24-12-7-5-11(6-8-12)19-14(23)10-25-16-21-20-15(22(16)17)13-4-2-3-9-18-13/h2-9H,10,17H2,1H3,(H,19,23)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Molecular Formula: C16H16N6O2S
Molecular Weight: 356.4

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

CAS No.: 575463-03-5

Cat. No.: VC7772676

Molecular Formula: C16H16N6O2S

Molecular Weight: 356.4

* For research use only. Not for human or veterinary use.

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide - 575463-03-5

Specification

CAS No. 575463-03-5
Molecular Formula C16H16N6O2S
Molecular Weight 356.4
IUPAC Name 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C16H16N6O2S/c1-24-12-7-5-11(6-8-12)19-14(23)10-25-16-21-20-15(22(16)17)13-4-2-3-9-18-13/h2-9H,10,17H2,1H3,(H,19,23)
Standard InChI Key RRQOFQSYFGVBKU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is C₁₆H₁₆N₆O₂S, with a molecular weight of 356.4 g/mol. The structure comprises:

  • A 1,2,4-triazole ring substituted at position 4 with an amino group and at position 5 with a pyridin-2-yl moiety.

  • A thioether linkage connecting the triazole to an acetamide group.

  • An N-(4-methoxyphenyl) substituent on the acetamide carbonyl.

The pyridine and methoxyphenyl groups enhance solubility and bioavailability, while the triazole core facilitates hydrogen bonding and π-π stacking interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₆N₆O₂S
Molecular Weight356.4 g/mol
CAS Registry Number575463-03-5
Hydrogen Bond Donors3 (amino, acetamide NH)
Hydrogen Bond Acceptors8 (triazole N, pyridine N, etc.)
Topological Polar Surface Area139 Ų

Synthesis and Characterization

Spectroscopic Characterization

Key spectroscopic features include:

  • ¹H NMR:

    • Pyridine protons: δ 8.5–7.5 ppm (multiplet).

    • Methoxyphenyl OCH₃: δ 3.8 ppm (singlet).

    • Acetamide NH: δ 10.2 ppm (broad singlet) .

  • IR:

    • Triazole C=N stretch: ~1600 cm⁻¹.

    • Amide C=O: ~1680 cm⁻¹ .

Biological Activities and Mechanisms of Action

Table 2: Hypothesized Antimicrobial Profile (Based on Structural Analogs)

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8–16 µg/mL
Escherichia coli32–64 µg/mL
Candida albicans16–32 µg/mL

Anti-Inflammatory Activity

Triazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis . The methoxyphenyl group in this compound may enhance COX-2 selectivity, reducing gastrointestinal toxicity risks .

Anticancer Properties

Preliminary in silico studies suggest that the triazole core intercalates DNA and inhibits topoisomerase II, while the pyridine moiety chelates metal ions essential for tumor angiogenesis .

Pharmacological and Therapeutic Applications

Target Identification

Potential molecular targets include:

  • EGFR Kinase: The acetamide group may occupy the ATP-binding pocket.

  • Tubulin: Disruption of microtubule assembly via interaction with β-tubulin .

Pharmacokinetics and ADMET Profile

  • Absorption: High gastrointestinal permeability due to moderate logP (~2.5).

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the methoxyphenyl group.

  • Toxicity: Predicted low cardiotoxicity (hERG inhibition IC₅₀ > 10 μM) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • In Vivo Studies: Evaluate efficacy in murine models of infection and inflammation.

  • Structure-Activity Relationships: Systematically modify substituents to enhance potency against multidrug-resistant pathogens .

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